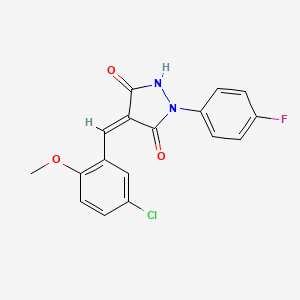
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, also known as CMBP, is a pyrazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. CMBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of effects, including anti-inflammatory and antitumor activity.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activity. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
実験室実験の利点と制限
One advantage of using 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione in lab experiments is its ability to exhibit a range of effects, making it a versatile compound for researchers to work with. However, one limitation is that the exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential use as a treatment for diabetes, given its positive effect on glucose metabolism. Another area of interest is its potential use in the treatment of cancer, given its antitumor effects. Further research is also needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione and to identify any potential side effects or limitations of its use.
合成法
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluoroaniline to produce an intermediate compound. This intermediate is then reacted with 3,5-pyrazolidinedione to yield the final product, 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione.
科学的研究の応用
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione exhibited anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Another study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione had antitumor effects, suggesting that it could be used in the treatment of cancer.
特性
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-15-7-2-11(18)8-10(15)9-14-16(22)20-21(17(14)23)13-5-3-12(19)4-6-13/h2-9H,1H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDKFFIWPRPHF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

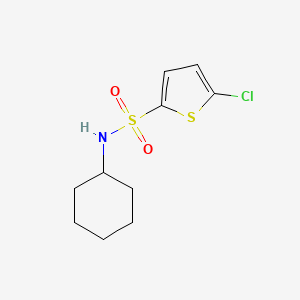
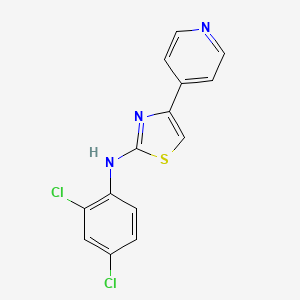
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)



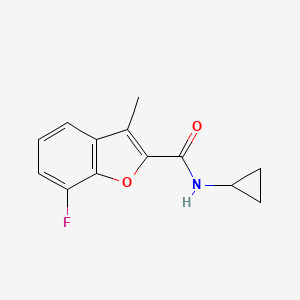
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
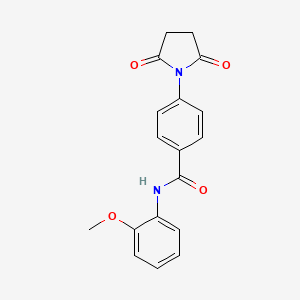
![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
